molecular formula C21H20N2O B6101297 2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide

2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide

货号 B6101297
分子量: 316.4 g/mol
InChI 键: ZOKXJKZPYGAPPW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as JNJ-63533054, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been implicated in various diseases, including cancer and inflammatory disorders.

作用机制

2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide targets the bromodomain and extra-terminal (BET) family of proteins, specifically the bromodomain 4 (BRD4) protein. BRD4 is involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. This compound binds to the acetyl-lysine binding pocket of BRD4, preventing its interaction with acetylated histones and inhibiting gene transcription.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. It induces cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. This compound has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and asthma. It reduces the production of pro-inflammatory cytokines and chemokines, leading to decreased inflammation.

实验室实验的优点和局限性

2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a potent and selective inhibitor of BRD4, making it a valuable tool for studying the role of BET proteins in disease. However, the synthesis of this compound is complex and low-yielding, which may limit its availability for research purposes. In addition, the in vivo efficacy and safety of this compound have not been fully characterized, which may limit its potential clinical translation.

未来方向

There are several future directions for the research and development of BET inhibitors, including 2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One potential direction is the identification of biomarkers that can predict response to BET inhibitors in cancer and inflammatory disorders. Another direction is the development of more potent and selective BET inhibitors with improved pharmacokinetic properties. Finally, the combination of BET inhibitors with other therapies, such as immunotherapy or chemotherapy, may enhance their efficacy in treating cancer and inflammatory disorders.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. It has potent anti-tumor and anti-inflammatory activity and has been extensively studied in preclinical models of cancer and inflammatory disorders. While the synthesis of this compound is complex and low-yielding, it is a valuable tool for studying the role of BET proteins in disease. There are several future directions for the research and development of BET inhibitors, including the identification of biomarkers, the development of more potent and selective inhibitors, and the combination with other therapies.

合成方法

The synthesis of 2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-(4-pyridinylmethyl)benzaldehyde, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2,5-dimethyl-N-(4-aminophenyl)benzamide to yield this compound. The overall yield of the synthesis is reported to be around 15%.

科学研究应用

2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied in preclinical models of cancer and inflammatory disorders. It has been shown to have potent anti-tumor activity in various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. This compound has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and asthma.

属性

IUPAC Name

2,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-15-3-4-16(2)20(13-15)21(24)23-19-7-5-17(6-8-19)14-18-9-11-22-12-10-18/h3-13H,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKXJKZPYGAPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。